molecular formula C13H20N2S B11801511 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine

Katalognummer: B11801511
Molekulargewicht: 236.38 g/mol
InChI-Schlüssel: HFZGHUZJSIOMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethylpyrrolidinyl group and an ethylthio group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-ethyl-2-pyrrolidinone in the presence of a base, followed by the introduction of the ethylthio group using ethylthiol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Ethylthio)pyridine: Lacks the ethylpyrrolidinyl group, resulting in different chemical properties and reactivity.

    3-(1-Methylpyrrolidin-2-yl)-2-(ethylthio)pyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity and binding affinity.

Uniqueness

3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is unique due to the combination of the ethylpyrrolidinyl and ethylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H20N2S

Molekulargewicht

236.38 g/mol

IUPAC-Name

3-(1-ethylpyrrolidin-2-yl)-2-ethylsulfanylpyridine

InChI

InChI=1S/C13H20N2S/c1-3-15-10-6-8-12(15)11-7-5-9-14-13(11)16-4-2/h5,7,9,12H,3-4,6,8,10H2,1-2H3

InChI-Schlüssel

HFZGHUZJSIOMED-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1C2=C(N=CC=C2)SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.